(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRVGOYRWQGAF-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3-chlorobenzyl halide and a suitable nucleophile.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for specific interactions with biological targets, enhancing the efficacy of drug candidates.
Case Study : A study demonstrated that derivatives of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid exhibited neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to modulate neurotransmitter systems effectively, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for creating complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | 3-Chlorobenzaldehyde |
| Reduction | Converts carboxylic acid to alcohols | 3-Chlorobenzyl alcohol |
| Substitution | Nucleophilic substitution to introduce new substituents | Various substituted derivatives |
Biological Studies
The compound is significant in studies investigating the effects of chiral molecules on biological systems. Its unique structure allows researchers to explore how chirality influences biological activity and pharmacokinetics.
Case Study : Research has shown that the presence of the chlorobenzyl group enhances lipophilicity, improving the compound's ability to cross biological membranes compared to similar compounds without this group.
Industrial Applications
Beyond research, this compound has potential applications in industrial settings. It may be used in developing new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Chlorobenzyl-Substituted Pyrrolidine Derivatives
Key Observations :
- Electronic Effects : The 3-chloro derivative exhibits moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-nitro analog. This influences reactivity in amidation or esterification reactions .
- Biological Relevance : The 3-chloro variant is frequently utilized in protease inhibitor design due to optimal spatial alignment of the chlorobenzyl group with hydrophobic enzyme pockets .
Halogen-Substituted Analogs
Bromobenzyl Derivative:
Heterocyclic Analog:
- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl (CAS 1049753-14-1) replaces chlorobenzyl with a benzo[b]thiophene group. The sulfur atom introduces hydrogen-bonding capabilities and alters lipophilicity (clogP ≈ 2.5 vs. 1.8 for 3-chloro derivative), impacting membrane permeability .
Functionalized Derivatives
Boc-Protected Analogs:
Quaternary Ammonium Derivatives:
- (2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride HCl (CAS N/A) features a charged trimethylammonium group instead of chlorobenzyl. This substitution drastically increases water solubility (>500 mg/mL vs. ~50 mg/mL for the 3-chloro compound) and enables use in aqueous-phase catalysis .
Stereochemical Variants
- highlights that (2S,4R) configurations in proline derivatives exhibit superior catalytic activity in hydrogen-deuterium exchange reactions compared to (2S,4S) isomers .
Spectral Data Comparison
- FTIR: The 3-chloro compound shows C-Cl stretching at ~750 cm⁻¹, absent in non-halogenated analogs. The 4-nitro derivative exhibits NO₂ asymmetric stretching at ~1546 cm⁻¹ .
- MS : APCI-MS of the 3-chloro derivative (HCl salt) shows [M+H]+ at m/z 254.1, while the 4-nitro analog has [M+H]+ at 315.7 .
Biological Activity
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a chlorobenzyl substituent, suggests potential biological activities that are of interest for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, neuroprotective, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClNO2, with a molecular weight of 276.16 g/mol. The presence of the chlorobenzyl group enhances lipophilicity, which may improve its ability to cross biological membranes compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClNO2 |
| Molecular Weight | 276.16 g/mol |
| CAS Number | 1049733-75-6 |
| Purity | 95+% |
1. Antimicrobial Properties
Research indicates that pyrrolidine derivatives exhibit notable antimicrobial effects against various bacterial and fungal strains. Studies have shown that this compound demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective potential in models of neurodegenerative diseases. In vitro studies suggest that it may modulate neurotransmitter systems, particularly by enhancing the release of neuroprotective factors. For instance, it has been shown to reduce oxidative stress in neuronal cells and promote cell survival in models of neurotoxicity.
3. Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Research indicates that it can downregulate the expression of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against a panel of clinically relevant pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of less than 16 µg/mL against MRSA strains, indicating strong antimicrobial potential .
- Neuroprotection in vitro : In a study using human neuronal cell lines exposed to neurotoxic agents, treatment with this compound resulted in a 30% increase in cell viability compared to untreated controls .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced swelling and pain scores compared to control groups .
Q & A
Q. What are the key synthetic strategies for (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Schiff base formation : Reaction of 3-chlorobenzaldehyde with an amine precursor (e.g., proline derivatives) to form intermediates .
- Cyclization : Acidic or basic conditions to form the pyrrolidine ring, with strict control of pH (4.5–6.0) and temperature (60–80°C) to avoid racemization .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during functionalization .
Critical Parameters : - Temperature >80°C risks decomposition.
- pH deviations reduce enantiomeric excess.
Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (δ 2.5–4.0 ppm for pyrrolidine protons) .
| Synthetic Step | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Schiff base formation | Ethanol, RT, 12h | 60–75% | |
| Cyclization | HCl (pH 5.5), 70°C, 6h | 45–65% | |
| Boc protection | Di-tert-butyl dicarbonate, THF, 0°C | 80–90% |
Q. How does the stereochemistry of this compound affect its biological activity and synthetic pathways?
- Methodological Answer : The (2S,4R) configuration is critical for:
- Biological Target Binding : The 3-chlorobenzyl group adopts a pseudoaxial orientation, enhancing interactions with hydrophobic enzyme pockets (e.g., proteases) .
- Synthetic Challenges : Racemization at C2 or C4 occurs under basic conditions; use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures stereochemical fidelity .
Validation : Compare CD spectra or chiral HPLC retention times of enantiomers to confirm configuration .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, HPLC) when characterizing this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Artifacts : DMSO-d6 can broaden pyrrolidine proton signals; use CDCl3 for sharper peaks .
- Impurity Overlap : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., benzyl vs. pyrrolidine protons) .
- HPLC Co-elution : Optimize gradient elution (e.g., 0.1% TFA in water/acetonitrile) or use chiral columns (e.g., Chiralpak AD-H) to separate diastereomers .
Q. How can computational chemistry predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., HIV-1 protease) to model binding. The 3-chlorobenzyl group shows strong van der Waals interactions in S1 pockets .
- DFT Calculations : Assess tautomeric stability (e.g., carboxylic acid vs. carboxylate forms) using B3LYP/6-31G(d) basis sets. The zwitterionic form dominates at physiological pH .
Q. What are the challenges in optimizing enantiomeric excess (ee) during synthesis, and what chiral resolution techniques are effective?
- Methodological Answer :
- Racemization Risks : Basic conditions (pH >9) during hydrolysis or coupling steps reduce ee. Use low-temperature saponification (0–5°C) .
- Resolution Methods :
- Kinetic Resolution : Candida antarctica lipase B selectively acylates the (2R,4S) enantiomer .
- Diastereomeric Salt Formation : Tartaric acid derivatives preferentially crystallize the desired enantiomer (ee >98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
